2-(2-Ethylcyclohexyl)acetic acid
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Overview
Description
2-(2-Ethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexane, featuring an ethyl group at the second position and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexane followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-ethylcyclohexane is then subjected to oxidation using potassium permanganate or a similar oxidizing agent to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation processes are optimized for large-scale production, often using heterogeneous catalysts to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-(2-Ethylcyclohexyl)acetone.
Reduction: 2-(2-Ethylcyclohexyl)ethanol.
Substitution: 2-(2-Ethylcyclohexyl)acetyl chloride.
Scientific Research Applications
2-(2-Ethylcyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(2-Ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. This compound may also influence signaling pathways by interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclohexaneacetic acid: Similar structure but lacks the ethyl group.
2-Ethylcyclohexanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
2-(2-Ethylcyclohexyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness: 2-(2-Ethylcyclohexyl)acetic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the cyclohexane ring.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(2-ethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
UTGIGRLQUKKWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1CC(=O)O |
Origin of Product |
United States |
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